N-Phenyl-1H-1,2,4-triazole-3,5-diamine

Description

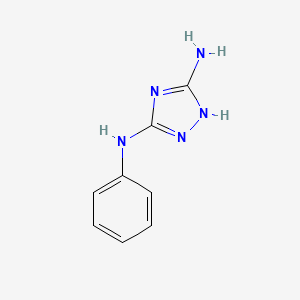

Structure

3D Structure

Properties

IUPAC Name |

3-N-phenyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXBTXYONCDQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186770 | |

| Record name | N-Phenyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3310-68-7 | |

| Record name | N5-Phenyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3310-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003310687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000758510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYL-1H-1,2,4-TRIAZOLE-3,5-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9GXP6BS3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for N Phenyl 1h 1,2,4 Triazole 3,5 Diamine

Precursor Synthesis and Starting Materials

The synthesis of N-Phenyl-1H-1,2,4-triazole-3,5-diamine and its analogues relies on readily available and often simple starting materials. A common and fundamental building block is 3,5-Diamino-1,2,4-triazole, also known as Guanazole. sigmaaldrich.com The synthesis of this key intermediate can be achieved using inexpensive raw materials such as hydrazine (B178648) hydrate, dicyanodiamide (cyanoguanidine), and nitric acid. google.com

More direct multi-component strategies build the substituted triazole in a single pot. A notable three-component approach involves the reaction of phenylhydrazines, isothiocyanatobenzenes, and 1,1,3,3-tetramethylguanidine (B143053) to yield multiply substituted 1,2,4-triazole-3,5-diamines. researchgate.net In this case, phenylhydrazine (B124118) serves as the source for the N-phenyl group. Other foundational precursors for the broader 1,2,4-triazole (B32235) family include amidines, nitriles, and various hydrazine derivatives. frontiersin.orgnih.gov For instance, the condensation of amidines, isothiocyanates, and hydrazines provides a metal-free route to 1H-1,2,4-triazol-3-amines. organic-chemistry.org

The table below summarizes key precursors used in the synthesis of the 3,5-diamino-1,2,4-triazole scaffold.

| Precursor Name | Role in Synthesis | Reference |

| Phenylhydrazine | Source of N-phenyl group and part of the triazole ring | researchgate.net |

| Dicyanodiamide | Carbon and nitrogen source for the triazole backbone | google.com |

| Hydrazine Hydrate | Nitrogen source for the triazole ring | google.com |

| Isothiocyanates | Component in three-component condensation reactions | researchgate.netorganic-chemistry.org |

| Amidines | Key building block in condensation and cyclization routes | frontiersin.orgorganic-chemistry.org |

| Nitriles | Used in cascade reactions with amidines or hydroxylamine (B1172632) | nih.govorganic-chemistry.orgisres.org |

Cyclization Reactions for Triazole Ring Formation

The construction of the central 1,2,4-triazole ring is the critical step in the synthesis, achieved primarily through cyclization reactions, which can be broadly categorized into condensation-based routes and oxidative coupling reactions.

Condensation-Based Routes

Condensation reactions involve the joining of precursor molecules with the elimination of a small molecule, such as water or hydrogen sulfide, to form the heterocyclic ring. A one-pot, two-step process can be used to generate 1,3,5-trisubstituted-1,2,4-triazoles, starting with the formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize. frontiersin.org Another strategy involves a three-component condensation of amidines, isothiocyanates, and hydrazines, which proceeds without the need for metals or external oxidants. organic-chemistry.org

Furthermore, syntheses can involve the reaction of nitriles with hydroxylamine hydrochloride to form an amidoxime (B1450833) intermediate. isres.org This intermediate is then treated with another nitrile in the presence of a copper catalyst, leading to the triazole derivative through an intramolecular dehydration cyclization. isres.org

Oxidative Coupling Reactions

Oxidative coupling reactions have emerged as powerful methods for triazole synthesis, often employing a metal catalyst and an oxidant. Copper-catalyzed reactions are particularly common, providing 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling under an atmosphere of air. organic-chemistry.orgnih.gov This approach is advantageous as the starting materials and catalysts are inexpensive, and it tolerates a wide range of functional groups. organic-chemistry.org

Metal-free alternatives have also been developed. For example, an iodine-mediated synthesis allows for the formation of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines under aerobic conditions. acs.org This reaction proceeds through a cascade of C–H functionalization, double C–N bond formation, and oxidative aromatization. acs.org Bio-inspired catalytic systems, mimicking amine oxidase enzymes, utilize an o-quinone catalyst with a Lewis acid co-catalyst (FeCl₃) and oxygen as the terminal oxidant to couple primary amines and hydrazines, producing water as the only significant byproduct. rsc.org

Functionalization Strategies for Amine and Phenyl Substituents

Introducing the required phenyl and amine substituents can be achieved either by using pre-functionalized starting materials or by modifying the triazole core after its formation.

Many synthetic routes incorporate the phenyl group from the start. Using various substituted phenylhydrazines or benzylamines allows for the direct incorporation of a diverse range of phenyl groups onto the triazole ring. researchgate.netacs.org For example, a copper-catalyzed one-pot process can accommodate various nitriles and hydroxylamine hydrochloride, tolerating functional groups like ether, C-Cl bonds, and nitro groups on the aromatic rings. isres.org

Post-synthesis functionalization is also a viable strategy. The 1,2,4-triazole core can undergo reactions such as alkylation to introduce additional substituents. nih.gov For instance, reacting a triazole with methyl iodide in the presence of a base like potassium carbonate can lead to N-methylation. nih.gov In more complex syntheses, a substituted phenoxyphenyl group can be constructed first from a phenol (B47542) and a cyanofluorobenzene derivative, with the resulting intermediate then being used to form the 3,5-diaminotriazole ring system. nih.gov

Reaction Mechanism Studies in Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic methods. For copper-catalyzed oxidative cyclizations, it is suggested that copper facilitates the initial formation of an amidine, which is then followed by the oxidative N-N bond formation to close the ring. organic-chemistry.org

In bio-mimicking catalytic systems, the mechanism is proposed to involve a multi-step cascade. rsc.org This includes the initial oxidation of a primary amine, followed by a sequence of dynamic transamination, electrocyclization, and finally, dehydrogenation of a secondary amine intermediate to yield the aromatic triazole. rsc.org

For other routes, such as those involving hydrazonoyl hydrochlorides and oximes, the mechanism proceeds through a 1,3-dipolar cycloaddition. frontiersin.org A nitrilimine species is generated in situ, which acts as a 1,3-dipole and reacts with the oxime (the dipolarophile) to form a dihydrotriazole (B8588859) intermediate. This intermediate then undergoes dehydroxylation to produce the final 1,3,5-trisubstituted-1,2,4-triazole product. frontiersin.org

Optimization of Synthetic Conditions and Yields

The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. Research has focused on optimizing parameters such as the choice of catalyst, solvent, base, and temperature.

In the copper-catalyzed oxidative synthesis of triazoles, a systematic study of reaction conditions was performed. organic-chemistry.org Different copper sources (CuBr, CuI, Cu(OAc)₂, etc.) and solvents were tested, with the combination of CuBr and the additive ZnI₂ in 1,2-dichlorobenzene (B45396) (DCB) providing the highest yield for the model reaction. organic-chemistry.org The reaction was found to be sensitive to the electronic properties of the starting materials; electron-deficient benzonitriles gave better yields, while electron-rich ones were less effective. organic-chemistry.org

The table below presents data from an optimization study for a copper-catalyzed oxidative cyclization reaction. organic-chemistry.org

| Entry | Copper Source | Additive | Solvent | Yield (%) |

| 1 | CuBr | — | DCB | 31 |

| 2 | CuI | — | DCB | 33 |

| 3 | Cu(OAc)₂ | — | DCB | <5 |

| 4 | CuBr | Zn(OAc)₂ | DCB | 41 |

| 5 | CuBr | ZnI₂ | DCB | 81 |

| 6 | CuBr | ZnI₂ | Dioxane | 35 |

| 7 | CuBr | ZnI₂ | Toluene | 25 |

Similarly, in metal-free oxidative cyclizations, the choice of catalyst and reaction medium is critical. The use of ceric ammonium (B1175870) nitrate (B79036) as a catalyst in polyethylene (B3416737) glycol, a recyclable medium, provides an environmentally benign and economically viable process for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in N-Phenyl-1H-1,2,4-triazole-3,5-diamine. An FT-IR spectrum of the compound has been recorded using the KBr wafer technique. nih.gov

The spectrum is characterized by several key absorption bands that confirm the presence of its structural features. The N-H stretching vibrations of the primary amino groups (-NH2) are expected to appear as prominent bands in the region of 3200-3400 cm⁻¹. For the related compound, 3,5-diamino-1,2,4-triazole (guanazole), these N-H stretching bands are observed around 3211 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the phenyl group are typically observed between 3000 and 3100 cm⁻¹. researchgate.net

The triazole ring itself gives rise to a series of characteristic vibrations. The C=N and N=N stretching vibrations within the heterocyclic ring are diagnostic and generally appear in the 1400-1600 cm⁻¹ region. ijsr.net Furthermore, the C-N stretching vibrations and various bending and out-of-plane deformations for the entire molecule populate the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the compound.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino groups) |

| 3100 - 3000 | Medium | Aromatic C-H stretching (phenyl ring) |

| 1600 - 1400 | Medium-Strong | C=N and N=N stretching (triazole ring), C=C stretching (phenyl ring) |

| Below 1500 | Complex | Fingerprint region: C-N stretching, N-H bending, ring deformations |

This table is based on characteristic vibrational frequencies for the functional groups present and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR spectra are available for this compound. nih.gov

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the phenyl ring and the amino groups.

The protons on the phenyl group, being in an aromatic environment, would typically resonate in the downfield region, approximately between 7.0 and 8.0 ppm. The specific splitting patterns (e.g., doublets, triplets, multiplets) would depend on the substitution pattern and the coupling between adjacent protons. The protons of the two amino groups (-NH2) would likely appear as broad singlets, with their chemical shift being sensitive to solvent, concentration, and temperature. These are often observed over a wider range, potentially between 4.0 and 6.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (Phenyl) | 7.0 - 8.0 | Multiplet |

| Amino-H (-NH₂) | 4.0 - 6.0 | Broad Singlet |

This table is based on typical chemical shift values for the described proton environments. Specific experimental values can vary based on solvent and instrument frequency.

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. In this compound, eight distinct carbon signals are anticipated, corresponding to the two carbons in the triazole ring and the six carbons of the phenyl group.

The two carbon atoms within the triazole ring (C3 and C5), being attached to multiple nitrogen atoms, are expected to be significantly deshielded and would appear far downfield, likely in the range of 150-165 ppm. The carbon atoms of the phenyl ring would resonate in the typical aromatic region of 120-140 ppm. The carbon atom directly attached to the triazole ring (ipso-carbon) would have a chemical shift distinct from the ortho, meta, and para carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C3 and C5 (Triazole ring) | 150 - 165 |

| C-ipso (Phenyl ring) | 135 - 145 |

| C-ortho, C-meta, C-para (Phenyl ring) | 120 - 130 |

This table is based on typical chemical shift values for the described carbon environments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry confirms the molecular weight of the compound and provides insight into its structural stability through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₉N₅, corresponding to a molecular weight of 175.19 g/mol . nih.gov

Under electron ionization (EI), the molecular ion peak ([M]⁺) would be expected at m/z = 175. The fragmentation of 1,2,4-triazoles is known to be complex. ijsr.net A likely initial fragmentation pathway would involve the loss of small, stable molecules. For instance, cleavage of the triazole ring could lead to the loss of nitrogen (N₂) or hydrocyanic acid (HCN). Fragmentation of the phenyl group or cleavage of the bond between the phenyl ring and the triazole ring are also possible. For the related compound 3,5-diamino-1,2,4-triazole, the mass spectrum is available and can serve as a basis for predicting fragmentation. nist.gov

X-ray Crystallography for Solid-State Structural Determination

To date, a single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, the crystal structure of the parent compound, 1H-1,2,4-triazole-3,5-diamine (guanazole or DATA), has been determined, often as a monohydrate. nih.govnih.gov

The crystal structure of DATA monohydrate reveals that the triazole ring is essentially planar. nih.govresearchgate.net It crystallizes in the monoclinic P2₁/c space group. researchgate.netresearchgate.net The crystal packing is dominated by an extensive network of hydrogen bonds involving the amino groups, the triazole ring nitrogens, and the water molecules. nih.gov

For this compound, it is expected that the triazole ring would remain planar. A key structural parameter would be the dihedral angle between the plane of the triazole ring and the plane of the phenyl ring. This twist angle would be influenced by steric hindrance and crystal packing forces. The solid-state structure would also feature a network of hydrogen bonds, although the substitution of a hydrogen atom with a bulky phenyl group would likely lead to a different packing arrangement compared to the unsubstituted guanazole.

Table 4: Crystallographic Data for the Related Compound 1H-1,2,4-triazole-3,5-diamine monohydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 3.80560 (5) | researchgate.net |

| b (Å) | 9.49424 (11) | researchgate.net |

| c (Å) | 14.01599 (15) | researchgate.net |

| β (°) | 92.9639 (11) | researchgate.net |

| Volume (ų) | 505.74 (1) | researchgate.net |

This data is for the parent compound and serves as a structural reference.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of triazole-based compounds is significantly influenced by hydrogen bonding, a predominant intermolecular force that directs the assembly of molecules. In the case of 1H-1,2,4-triazole-3,5-diamine monohydrate, extensive hydrogen bonding is observed, creating a well-defined three-dimensional network. nih.govresearchgate.net The water molecules play a crucial role in bridging the triazole molecules, leading to a layered structure. researchgate.net

The crystal system for 1H-1,2,4-triazole-3,5-diamine monohydrate is monoclinic, with the space group P2₁/c. researchgate.netnih.govresearchgate.net Within this structure, the asymmetric unit contains one molecule of the triazole and one water molecule. researchgate.netnih.gov The molecules are organized into layers, with both intra- and interlayer hydrogen bonds reinforcing the crystal lattice. researchgate.net

Key hydrogen bonds are formed between the amino groups of the triazole and the water molecules, as well as between the triazole rings themselves. Specifically, the amino groups and the nitrogen atoms of the triazole ring act as both hydrogen bond donors and acceptors. nih.gov In the hydrated crystal, two molecules of 3,5-diamino-1,2,4-triazole form mutual hydrogen bonds. nih.gov The water molecules are integral to the structure, with Hirshfeld surface analysis indicating that H⋯O contacts account for 8.5% of the intermolecular interactions. nih.gov In the anhydrous form of 3,5-diamino-1,2,4-triazole, the dominant interactions are N⋯H/H⋯N, which constitute 53.0% of the crystal packing. nih.gov

For this compound, it is anticipated that similar N-H···N hydrogen bonds would be a primary feature of its crystal packing. The presence of the bulky phenyl group, however, would likely introduce additional π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions would compete with and complement the hydrogen bonding network, potentially leading to a more complex packing arrangement than that observed in the unsubstituted parent compound. The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse stacking interactions would ultimately determine the final crystal structure.

Table 1: Crystallographic Data for 1H-1,2,4-triazole-3,5-diamine monohydrate

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₅N₅·H₂O |

| Molecular Weight | 117.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.80560 (5) |

| b (Å) | 9.49424 (11) |

| c (Å) | 14.01599 (15) |

| β (°) | 92.9639 (11) |

| Volume (ų) | 505.74 (1) |

| Z | 4 |

Data sourced from Inoue et al. (2024). researchgate.net

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state would be largely defined by the orientation of the phenyl group relative to the triazole ring. In the parent compound, 1H-1,2,4-triazole-3,5-diamine, the triazole ring itself is essentially planar. researchgate.net However, the exocyclic amino groups exhibit slight pyramidalization. In the monohydrate, the nitrogen atoms of the two amino groups are out of the mean plane of the triazole ring by 0.0719(19) Å and 0.1038(19) Å, respectively. researchgate.netnih.gov

For the phenyl-substituted derivative, the key conformational parameter would be the dihedral angle between the plane of the triazole ring and the plane of the phenyl ring. This angle would be the result of a balance between two opposing factors: steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms of the triazole ring, which would favor a more twisted conformation, and the desire for extended π-conjugation between the two ring systems, which would favor a more planar arrangement.

Table 2: Selected Bond Distances for 1H-1,2,4-triazole-3,5-diamine monohydrate

| Bond | Length (Å) |

|---|---|

| N4—N3 | 1.3943 (13) |

| C7—N6 | 1.3797 (15) |

| N3—C7 | 1.3185 (15) |

| N2=C8 | 1.3400 (15) |

| C8—N4 | 1.3337 (15) |

Data sourced from Inoue et al. (2024). researchgate.netnih.gov

Computational and Theoretical Investigations of N Phenyl 1h 1,2,4 Triazole 3,5 Diamine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic properties and behavior of N-Phenyl-1H-1,2,4-triazole-3,5-diamine. These methods offer a powerful approach to understanding the molecule at an electronic level.

The electronic structure of this compound is characterized by the interplay between the phenyl ring and the 1,2,4-triazole-3,5-diamine core. DFT calculations, such as those performed on similar 3,5-diamino-1,2,4-triazole compounds, can reveal key details about bond lengths, bond angles, and charge distribution. For instance, in 3,5-diamino-1,2,4-triazole, the C-N bonds within the triazole ring exhibit lengths that are intermediate between single and double bonds, indicating electron delocalization. The bond lengths calculated by the B3LYP method are generally larger than those calculated by the Hartree-Fock (HF) method researchgate.net.

Natural Bond Orbital (NBO) analysis is a computational technique that can provide further insights into the electronic structure, including the hybridization of orbitals and the nature of bonding. For related phenyl-substituted triazole derivatives, NBO analysis has been used to understand the delocalization of π-electrons and the character of various bonds within the molecule nih.gov. The distribution of atomic charges, often calculated using methods like NPA (Natural Population Analysis), can indicate the most electropositive and electronegative sites within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

| Bond | HF/6-31+G | B3LYP/6-31+G |

|---|---|---|

| N1-C5 | 1.354 | 1.368 |

| C5-N4 | 1.351 | 1.363 |

| N4-N3 | 1.361 | 1.378 |

| N3-C2 | 1.312 | 1.321 |

| C2-N1 | 1.359 | 1.371 |

Molecular Orbital (MO) theory is instrumental in understanding the electronic transitions and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability researchgate.net. A smaller gap suggests higher reactivity.

For 3,5-diamino-1,2,4-triazole, the HOMO is primarily localized on the amino groups and the nitrogen atoms of the triazole ring, while the LUMO is distributed over the triazole ring. This distribution suggests that the amino groups are the primary sites for electrophilic attack. The HOMO and LUMO energies for 3,5-diamino-1,2,4-triazole calculated at the B3LYP/6-31+G* level are -0.21855 a.u. and 0.04693 a.u., respectively, resulting in an energy gap of 0.26548 a.u. researchgate.net.

| Property | HF/6-31+G | B3LYP/6-31+G |

|---|---|---|

| E_HOMO | -0.21855 | -0.15893 |

| E_LUMO | 0.04693 | -0.00333 |

| Energy Gap (ΔE) | 0.26548 | 0.1556 |

DFT calculations are widely used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to confirm the molecular structure and aid in the interpretation of spectra.

For derivatives of 1,2,4-triazole (B32235), DFT methods have been successfully employed to calculate vibrational frequencies, which, after scaling, show good agreement with experimental FT-IR and FT-Raman spectra researchgate.net. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with reasonable accuracy, aiding in the assignment of experimental signals. Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra, providing information on the wavelengths and oscillator strengths of electronic transitions researchgate.net. For 3,5-diamino-1,2,4-triazole, TD-DFT calculations have been used to interpret its UV-Vis spectrum researchgate.net.

Molecular Dynamics Simulations and Conformational Space Exploration

For related triazole derivatives, MD simulations have been used to study the stability of ligand-protein complexes in drug design research. These simulations can reveal important information about the binding modes and interaction energies of a molecule with its biological target. The exploration of the conformational landscape of a molecule like this compound would involve identifying low-energy conformers and understanding the energy barriers between them. This is particularly important for understanding its interactions in different environments.

Tautomerism Studies and Energetic Preferences

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism. For this compound, several tautomeric forms are possible due to the migration of a proton between the nitrogen atoms of the triazole ring. Computational studies on substituted 1,2,4-triazoles have shown that the relative stability of these tautomers is influenced by the nature and position of the substituents researchgate.netresearchgate.net.

DFT calculations are a powerful tool for investigating the energetic preferences of different tautomers. By calculating the total electronic energies of the optimized geometries of each tautomer, their relative stabilities can be determined. Solvent effects can also be incorporated into these calculations using continuum solvation models. For 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, theoretical modeling has been used to determine the most stable tautomers in both the gas phase and in solution researchgate.net. Such studies on this compound would be crucial for understanding its behavior in different chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. While specific QSAR models for the mechanistic insight of this compound are not documented, the methodology has been extensively applied to various classes of 1,2,4-triazole derivatives for activities such as anticancer, antifungal, and enzyme inhibition nih.govresearchgate.netmdpi.com.

A QSAR study involves calculating a set of molecular descriptors for a series of compounds, which can be electronic, steric, hydrophobic, or topological in nature. These descriptors are then correlated with the observed activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for the desired activity. For a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol anticancer agents, a 3D-QSAR model revealed the importance of steric and electrostatic fields at specific locations around the molecule for its biological activity nih.gov.

| Parameter | Value |

|---|---|

| Correlation coefficient (r²) | 0.8713 |

| Internal predictivity (q²) | 0.2129 |

| External predictivity (pred_r²) | 0.8417 |

Reaction Pathway and Transition State Analysis

The formation of the 1,2,4-triazole ring system, particularly with specific substitutions such as a phenyl group at the N1 position and amino groups at the C3 and C5 positions, involves a complex series of chemical transformations. Computational and theoretical studies, primarily employing Density Functional Theory (DFT), have become instrumental in elucidating the intricate reaction mechanisms, identifying key intermediates, and characterizing the transition states involved in the synthesis of this compound and its analogues. These investigations provide valuable insights into the thermodynamics and kinetics of the reaction pathways, guiding the optimization of synthetic strategies.

A prevalent synthetic route to N-substituted 1,2,4-triazole-3,5-diamines involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine (B124118) with a cyanogen (B1215507) source, such as dicyandiamide or cyanogen bromide. The reaction mechanism, as suggested by theoretical modeling, typically proceeds through a multi-step pathway involving nucleophilic attack, intramolecular cyclization, and subsequent aromatization.

Plausible Reaction Pathway:

A plausible reaction pathway for the formation of this compound from the reaction of phenylhydrazine with a suitable C-N building block can be outlined as follows:

Initial Adduct Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine onto the carbon atom of the cyanogen source, leading to the formation of an initial adduct.

Proton Transfer and Tautomerization: Following cyclization, a series of proton transfers and tautomerization events occur to stabilize the newly formed ring.

Aromatization: The final step involves the elimination of a small molecule (such as ammonia or water, depending on the specific reactants) to yield the stable aromatic 1,2,4-triazole ring.

Transition State Analysis:

Transition state theory is a cornerstone of understanding reaction kinetics. Computational calculations allow for the precise location of transition state structures on the potential energy surface. These structures represent the highest energy point along the reaction coordinate and are characterized by a single imaginary frequency in their vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, a critical parameter that governs the reaction rate.

While specific computational data for the reaction pathway of this compound is not extensively available in the public domain, analogous studies on the formation of substituted 1,2,4-triazoles provide valuable benchmarks. DFT calculations, often at the B3LYP level of theory with various basis sets, are commonly employed to model these reactions.

Illustrative Computational Data for a Generic 1,2,4-Triazole Formation:

The following table presents hypothetical, yet representative, computational data for the key cyclization step in the formation of a substituted 1,2,4-triazole, illustrating the type of information obtained from such studies.

| Parameter | Value | Units |

| Reactant Complex Energy | 0.00 | kcal/mol |

| Transition State Energy | +25.8 | kcal/mol |

| Activation Energy (Ea) | +25.8 | kcal/mol |

| Imaginary Frequency of TS | -350 | cm⁻¹ |

| Key Bond Distances in TS | Å | |

| Forming N-C bond | 2.15 | Å |

| Breaking C-N bond | 1.85 | Å |

This data indicates a significant energy barrier for the cyclization step, suggesting that elevated temperatures may be required to facilitate the reaction, which aligns with many experimental procedures for 1,2,4-triazole synthesis. The imaginary frequency confirms the structure as a true transition state, and the bond distances provide a snapshot of the atomic arrangement at the peak of the energy profile.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the electronic changes that occur during the reaction, including charge transfer and changes in bond orders, further clarifying the nature of the transition state.

Reactivity and Derivatization Chemistry of the Triazole Core

Nucleophilic and Electrophilic Reactivity of Amino and Triazole Nitrogen Centers

The reactivity of N-Phenyl-1H-1,2,4-triazole-3,5-diamine is dictated by the interplay of its nitrogen-rich core. The molecule possesses multiple nitrogen atoms, each with distinct electronic characteristics, making it amenable to both nucleophilic and electrophilic attack.

The exocyclic primary amino groups at the C3 and C5 positions of the triazole ring are classical nucleophilic centers. The lone pair of electrons on these nitrogen atoms readily participates in reactions with a variety of electrophiles. This nucleophilicity is fundamental to many derivatization strategies, including acylation, alkylation, and condensation reactions. For instance, the alkylation of a related compound, 3,5-diamino-1-phenyl-1,2,4-triazole, with 2-methoxybenzyl chloride proceeds via deprotonation of an amino group, highlighting its nucleophilic character. researchgate.net

The 1,2,4-triazole (B32235) ring itself contains three nitrogen atoms (N1, N2, and N4), which also exhibit reactivity. These ring nitrogens are generally considered nucleophilic and are susceptible to electrophilic attack. chemicalbook.com Protonation, a fundamental electrophilic reaction, readily occurs. For the parent 1H-1,2,4-triazole, protonation typically happens at the N4 position. chemicalbook.com Alkylation is another common electrophilic substitution that occurs at the ring nitrogens. The regioselectivity of alkylation can be influenced by the reaction conditions, such as the base and solvent used. chemicalbook.com For example, alkylation of 3,5-diamino-1,2,4-triazole (guanazole) often occurs at the N1 position of the triazole ring. researchgate.net

While the carbon atoms of the 1H-1,2,4-triazole ring are π-deficient and thus generally resistant to electrophilic attack, the high electron density on the nitrogen atoms makes them the primary sites for such reactions. chemicalbook.com This inherent reactivity allows for modifications that can tune the electronic and steric properties of the entire molecule.

Substitution Reactions on the Phenyl Ring and Triazole Nucleus

Both the phenyl ring and the triazole nucleus of this compound can undergo substitution reactions, although the nature of these transformations differs significantly due to their distinct electronic properties.

Triazole Nucleus Substitution: Direct electrophilic substitution on the carbon atoms of the 1,2,4-triazole ring is challenging due to the ring's electron-deficient (π-deficient) nature. chemicalbook.com Conversely, nucleophilic substitution at the C3 and C5 positions is a viable strategy, particularly if a suitable leaving group is present. A common approach involves the synthesis of a halogenated triazole intermediate. For example, starting from 3,5-dibromo-1H-1,2,4-triazole, the bromine atoms can be displaced by various nucleophiles. researchgate.net A series of 1-alkyl-5-amino-1H-1,2,4-triazoles has been synthesized through a pathway involving the nucleophilic substitution of a bromine atom by an azide (B81097) group, followed by reduction. researchgate.net This highlights that while direct C-H substitution on the triazole core is difficult, functionalization via nucleophilic displacement of a pre-installed leaving group is a powerful synthetic tool.

Formation of Schiff Bases and Related Imine Derivatives

A prominent reaction pathway for this compound involves the condensation of its primary amino groups with carbonyl compounds, particularly aromatic aldehydes, to form Schiff bases (imines). nih.govdergipark.org.tr This reaction is a cornerstone of derivatization for this class of compounds, as the resulting azomethine group (-N=CH-) extends the conjugation and introduces new steric and electronic features. mdpi.com

The formation of a Schiff base is typically an acid-catalyzed process involving the nucleophilic attack of the amino group on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. dergipark.org.tr The stability of the final imine product is often enhanced when aromatic aldehydes are used, due to conjugation between the new C=N double bond and the aromatic ring. nih.gov

A wide variety of substituted aromatic aldehydes can be employed in this reaction, leading to a large family of Schiff base derivatives. This versatility allows for the systematic modification of the molecule's properties. For example, Schiff bases have been synthesized from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione by reacting it with various benzaldehydes bearing different substituents at the para-position. mdpi.com Similarly, condensation of 3-amino- and 4-amino-1,2,4-triazoles with a range of aromatic aldehydes has been shown to produce the corresponding Schiff bases in excellent yields, often facilitated by methods like sonication. nih.gov

Table 1: Examples of Aldehydes Used in Schiff Base Formation with Aminotriazoles This table is representative of reactions with aminotriazoles and is analogous to expected reactions with this compound.

| Aldehyde | Resulting Moiety | Reference |

| Benzaldehyde | (Phenylmethylidene)amino | dergipark.org.tr |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | (2-Hydroxyphenylmethylidene)amino | nih.gov |

| 4-Nitrobenzaldehyde | (4-Nitrophenylmethylidene)amino | nih.gov |

| Furfuraldehyde | (Furan-2-ylmethyleneamino) | nepjol.info |

| 4-Chlorobenzaldehyde | (4-Chlorophenylmethylidene)amino | mdpi.com |

| 4-Methoxybenzaldehyde | (4-Methoxyphenylmethylidene)amino | mdpi.com |

The characterization of these Schiff bases relies on spectroscopic methods. In ¹H NMR spectra, the appearance of a characteristic singlet for the azomethine proton (=CH) is a key indicator of successful imine formation. mdpi.com

Heterocyclic Annulation and Fusion Reactions

The this compound scaffold is a valuable building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing triazole core, leverage the reactivity of the amino groups and the ring nitrogens. These reactions typically involve bifunctional electrophiles that can react with two of the nucleophilic centers in the triazole diamine.

A well-established strategy for forming fused triazole systems is the [2+3]-cyclocondensation reaction. For instance, 1,2,4-triazole-3(5)-thiols react with electrophilic synthons to yield thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives. mdpi.com In this type of reaction, the triazole derivative provides a S,N-binucleophile that attacks a C2 electrophile, leading to cyclization and the formation of a fused bicyclic system. Although starting from a triazole-thiol, this chemistry demonstrates the principle of using the 1,2,4-triazole core for annulation.

In the case of this compound, the two exocyclic amino groups, or an amino group in combination with a ring nitrogen, can act as the dinucleophile. Reaction with appropriate reagents like α,β-unsaturated ketones, β-dicarbonyl compounds, or α-haloketones can lead to the formation of fused pyrimidine, pyrazine, or other heterocyclic rings. For example, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives can be followed by cyclization of the corresponding Schiff bases with thioglycolic acid to yield thiazolidinone rings attached to the triazole core. ktu.edu.tr This demonstrates a sequential approach to building complex heterocyclic structures based on the initial triazole scaffold.

Another approach involves the reaction of 1,2-diamino-3-phenylguanidine with reagents like diphenylcarbodiimide, which results in the formation of a 3,5-dianilino-4-phenyl-1,2,4-triazole, showcasing the construction of the triazole ring itself from a guanidine (B92328) precursor. rsc.org These examples underscore the potential of the amino groups on the triazole ring to participate in cyclization reactions, paving the way for the synthesis of diverse fused and annulated heterocyclic compounds.

Mechanistic Aspects of Derivatization

Understanding the mechanisms of derivatization reactions is crucial for controlling reaction outcomes and designing new synthetic pathways. The reactions of this compound are governed by fundamental organic chemistry principles.

The formation of Schiff bases proceeds via a well-established nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic. The nucleophilic primary amino group then attacks this activated carbon, forming a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule yield the final imine, or Schiff base. dergipark.org.tr The reversibility of the initial steps and the irreversible nature of the final dehydration step drive the reaction to completion.

Nucleophilic substitution reactions at the triazole core, such as the displacement of a halide, follow standard SNAr (Nucleophilic Aromatic Substitution) or related pathways. For these reactions to occur, the triazole ring must be sufficiently electron-deficient to stabilize the negative charge in the intermediate Meisenheimer-like complex. The presence of multiple electronegative nitrogen atoms within the ring facilitates this process. The reaction of 1,2,4-triazole-3(5)-thiol with N-arylmaleimides, for example, proceeds via a thiol-ene "click" process, which is a nucleophilic conjugate addition, rather than a cyclocondensation. mdpi.com

The mechanism of heterocyclic annulation can vary. It may involve a stepwise sequence of nucleophilic attack followed by intramolecular cyclization and dehydration, or it could be a concerted or pseudo-concerted process. For example, the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines to form 1,2,4-triazoles is proposed to proceed through a plausible dual-path mechanism involving a mesoionic tetrazolium-5-aminide intermediate. nih.gov This highlights that complex rearrangements and reactive intermediates can play a key role in the formation of triazole-based structures. Furthermore, studies on the ene reaction of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione have indicated a concerted cyclic transition state, even when the final product is acyclic. researchgate.net These mechanistic insights are vital for predicting and controlling the synthesis of complex derivatives from triazole precursors.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of N-Phenyl-1H-1,2,4-triazole-3,5-diamine

No published data is available on the specific ligand properties of this compound, such as its coordination modes (e.g., monodentate, bidentate, bridging), pKa values, or donor atom characteristics.

Synthesis and Characterization of Metal Complexes

There are no documented methods for the synthesis of metal complexes using this compound as a ligand. Consequently, there is no characterization data (e.g., spectroscopic, magnetic, or crystallographic) for any such complexes.

Geometric and Electronic Structures of Metal-Ligand Adducts

Without synthesized complexes, no information exists on the geometric or electronic structures of metal-ligand adducts involving this specific triazole.

Applications of Metal Complexes in Catalysis and Materials Science

There are no reported applications in catalysis or materials science for metal complexes derived from this compound.

Advanced Applications and Functional Materials Development

Role as Building Blocks for High-Nitrogen Heterocyclic Systems

The 1,2,4-triazole (B32235) ring is a fundamental component in the design of high-nitrogen compounds, prized for their high positive heats of formation and density. nsf.gov The presence of two amino groups on the N-Phenyl-1H-1,2,4-triazole-3,5-diamine scaffold provides reactive sites for cyclocondensation reactions, making it an effective building block for creating more complex, fused heterocyclic systems.

Research has demonstrated that 3-amino-1,2,4-triazole derivatives are versatile synthons for preparing fused heterocycles such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] nih.govnih.govmdpi.comtriazines. nih.gov The general reactivity of the amino groups allows for reactions with various electrophiles to construct new rings fused to the triazole core. For instance, the reaction of 3-amino-5-hydrazino-1,2,4-triazole with cyanogen (B1215507) bromide leads to the formation of a fused-triazole backbone, 3,6-diamino-1H- nih.govchemmethod.comnih.govtriazolo[4,3-b] nih.govchemmethod.comnih.govtriazole. nsf.govrsc.org This resulting fused-ring system is a key structure for developing very thermostable energetic materials. nsf.govrsc.org The amino groups are crucial as they can enhance thermal stability and reduce sensitivity through the formation of extensive inter- and intra-molecular hydrogen bonding networks. nsf.govrsc.org

The versatility of triazoles as building blocks is further highlighted by their use in synthesizing a variety of annulated systems, including pyridines, azines, and azepines, demonstrating the broad applicability of amino-triazole precursors in constructing diverse and complex nitrogen-rich molecular architectures. nuph.edu.ua

Integration into Polymer Architectures and Macromolecular Design

The bifunctional nature of this compound, with its two primary amine groups, makes it a suitable monomer for incorporation into polymer chains through step-growth polymerization. These amino groups can react with complementary bifunctional monomers, such as dicarboxylic acids (or their acyl chloride derivatives) and diisocyanates, to form polyamides and polyureas, respectively.

The integration of the rigid, thermally stable, and nitrogen-rich triazole ring into the polymer backbone can impart desirable properties to the resulting macromolecule. These properties include enhanced thermal stability, improved chemical resistance, and specific photophysical characteristics. For example, polymers containing 1,2,3-triazole units, synthesized via copper(I)-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC), have been developed as dense, soluble materials. mdpi.com A similar principle can be applied to 1,2,4-triazole-based monomers. The phenyl substituent on this compound can further influence the polymer's properties by affecting solubility and intermolecular interactions, such as π-π stacking, which can impact the material's morphology and bulk characteristics.

Applications in Sensing and Molecular Recognition Systems

The 3,5-diamino-1,2,4-triazole nucleus has been identified as a novel and effective scaffold for designing potent and specific inhibitors for enzymes, highlighting its utility in molecular recognition systems. nih.gov A significant application is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme that is a key target in epigenetic therapies. nih.govmdpi.com

Derivatives based on the N-substituted 1,2,4-triazole-3,5-diamine structure have been shown to act as reversible inhibitors of LSD1. nih.gov Molecular modeling and in-vitro assays reveal that these compounds can effectively bind within the enzyme's active site. The triazole scaffold acts as a central hub from which substituents can be oriented to make key interactions with amino acid residues. For example, in one study, the triazole-based inhibitor was designed to occupy the active site, causing an increase in a key gene transcription mark, H3K4me2. nih.gov Importantly, these specific triazole-based inhibitors were found to be non-toxic to mammalian cells, suggesting their potential utility in treatments where cell death is not the desired outcome. nih.gov

Precursor Chemistry for Advanced Functional Materials

Phenyl-triazole derivatives are versatile ligands for creating organometallic complexes with tunable photophysical and redox properties. nih.gov The triazole ring can coordinate to metal centers, and this interaction can be exploited in the design of photoactive materials. For instance, cationic iridium(III) complexes using phenyl-1,2,3-triazole ligands have been synthesized, displaying high emission quantum yields and reversible redox processes. nih.gov Similarly, a 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole has been used as a precursor to prepare a copper(I) coordination compound exhibiting nonlinear optical properties. mdpi.com

A key application of diaminotriazole derivatives is as precursors for exceptionally thermostable materials, particularly energetic materials. nsf.govrsc.org The high nitrogen content and the stability of the aromatic triazole ring contribute to large positive heats of formation and high thermal decomposition temperatures.

Research into fused-triazole systems derived from diaminotriazoles has yielded materials with remarkable thermal stability. For example, 3,6-diamino-1H- nih.govchemmethod.comnih.govtriazolo[4,3-b] nih.govchemmethod.comnih.govtriazole (a compound synthesized from a diaminotriazole precursor) exhibits a decomposition onset temperature significantly higher than its analogues and traditional energetic materials like RDX. rsc.org This superior stability is attributed to the fused-ring structure and extensive hydrogen bonding networks facilitated by the amino groups. nsf.govrsc.org

Table 1: Thermal Stability of Fused Triazole-Based Energetic Compounds

| Compound Name | Structure | Decomposition Temperature (Td onset) | Citation |

|---|---|---|---|

| 3,6-diamino-1H- nih.govchemmethod.comnih.govtriazolo[4,3-b] nih.govchemmethod.comnih.govtriazole (1) | Fused Diamino Triazole | 261 °C | rsc.org |

| 3,7-diamino-7H- nih.govchemmethod.comnih.govtriazolo[4,3-b] nih.govchemmethod.comnih.govtriazole (DATT) | Fused Diamino Triazole Isomer | 219 °C | rsc.org |

| 3,6,7-triamino-7H- nih.govchemmethod.comnih.govtriazolo[4,3-b] nih.govchemmethod.comnih.govtriazole (TATOT) | Fused Triamino Triazole | 245 °C | rsc.org |

| RDX | Cyclotrimethylenetrinitramine | 204 °C | rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-triazolo[1,5-a]pyrimidine |

| 1,2,4-triazolo[1,5-a] nih.govnih.govmdpi.comtriazine |

| 3-Amino-5-hydrazino-1,2,4-triazole |

| Cyanogen bromide |

| 3,6-diamino-1H- nih.govchemmethod.comnih.govtriazolo[4,3-b] nih.govchemmethod.comnih.govtriazole |

| Lysine-Specific Demethylase 1 (LSD1) |

| Iridium(III) |

| Copper(I) |

| 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole |

| 3,7-diamino-7H- nih.govchemmethod.comnih.govtriazolo[4,3-b] nih.govchemmethod.comnih.govtriazole (DATT) |

| 3,6,7-triamino-7H- nih.govchemmethod.comnih.govtriazolo[4,3-b] nih.govchemmethod.comnih.govtriazole (TATOT) |

Future Research Trajectories and Interdisciplinary Outlook

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

While classical synthetic routes to 1,2,4-triazoles are well-established, future research will likely focus on the development of more sustainable and efficient methodologies for the synthesis of N-Phenyl-1H-1,2,4-triazole-3,5-diamine and its analogs. Key areas of investigation include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of various 1,2,4-triazole (B32235) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient and rapid production route.

One-Pot Reactions: The development of one-pot, multi-component reactions represents a significant step towards sustainable chemistry by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. Designing a one-pot synthesis for this compound from readily available starting materials would be a valuable contribution.

Green Solvents and Catalysts: Future synthetic strategies will likely explore the use of environmentally benign solvents and catalysts. This could involve replacing hazardous organic solvents with greener alternatives like water or ionic liquids, and employing reusable solid acid or base catalysts to minimize environmental impact.

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency |

| One-Pot Reactions | Fewer synthetic steps, reduced waste, simplified purification |

| Green Solvents and Catalysts | Minimized environmental impact, use of renewable resources |

Integration of Advanced Spectroscopic and Computational Techniques

A deeper understanding of the structural, electronic, and dynamic properties of this compound can be achieved through the integration of advanced spectroscopic and computational methods.

Spectroscopic Characterization: While standard techniques like NMR and IR are crucial for routine characterization, advanced methods can provide more nuanced information. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment of proton and carbon signals, especially in more complex derivatives. Solid-state NMR could provide insights into the crystal packing and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for investigating the molecular geometry, electronic structure, and spectroscopic properties of molecules. For this compound, DFT studies can be used to:

Predict and interpret NMR and IR spectra.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity.

Investigate tautomeric equilibria and conformational preferences.

Model potential reaction pathways and transition states.

| Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals |

| Solid-State NMR | Crystal packing and intermolecular interactions |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties, reactivity |

Exploration of Novel Reactivity Patterns

The unique combination of a phenyl group, a triazole ring, and two amino groups in this compound suggests a rich and varied reactivity profile that warrants further exploration.

Cycloaddition Reactions: The 1,2,4-triazole ring can participate in various cycloaddition reactions, although the reactivity is influenced by the substituents. Investigating the participation of the N-phenyl derivative in [4+2] and [2+2] cycloadditions could lead to the synthesis of novel fused heterocyclic systems with interesting biological or material properties.

Derivatization of Amino Groups: The two amino groups provide handles for a wide range of chemical modifications. These include acylation, alkylation, and the formation of Schiff bases, which can be used to synthesize a library of derivatives with diverse functionalities.

Metal Coordination: The nitrogen atoms of the triazole ring and the amino groups can act as ligands for metal ions. The synthesis and characterization of coordination complexes of this compound with various transition metals could lead to new catalysts or materials with interesting magnetic or optical properties.

Design Principles for Next-Generation Functional Materials and Chemical Scaffolds

The structural attributes of this compound make it an attractive building block for the design of functional materials and as a scaffold in medicinal chemistry.

Functional Materials: The ability of the triazole ring to engage in hydrogen bonding and π-π stacking interactions makes it a promising component for the construction of supramolecular assemblies and coordination polymers. By judiciously choosing co-ligands and metal centers, it may be possible to design materials with specific properties, such as porosity for gas storage or luminescence for sensing applications.

Chemical Scaffolds in Drug Discovery: The 3,5-diamino-1,2,4-triazole core is recognized as a valuable scaffold in medicinal chemistry. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy nih.gov. The N-phenyl substituent of the title compound can be systematically modified to explore structure-activity relationships and to develop new therapeutic agents with improved potency and selectivity. The diverse biological activities associated with the 1,2,4-triazole nucleus, including antifungal, antibacterial, and anticancer properties, further underscore the potential of this compound as a versatile starting point for drug design.

| Application Area | Design Principle |

| Functional Materials | Utilization of hydrogen bonding and π-π stacking for self-assembly; coordination with metal ions to form polymers. |

| Chemical Scaffolds | Modification of the N-phenyl group and amino functions to optimize interactions with biological targets. |

Q & A

Q. What are the common synthetic routes for N-Phenyl-1H-1,2,4-triazole-3,5-diamine and its derivatives?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- General Procedure B (Evidenced in derivatives): Reacting 5-amino-1-phenyl-1,2,4-triazole with aryl halides (e.g., 4-fluorophenyl or p-tolyl derivatives) in polar solvents like DMSO, yielding derivatives with 83–92% efficiency. Reaction conditions (e.g., temperature, solvent) significantly impact purity and yield .

- Schiff Base Formation : Condensation of 3,5-diamino-1-phenyltriazole with morpholine-derived aldehydes in alcoholic media produces hydrazone derivatives. Crystallization with water yields monohydrate forms, confirmed via X-ray diffraction .

Q. Example Derivatives and Yields

| Derivative | Yield (%) | Melting Point (°C) | Key Characterization (NMR, MS) |

|---|---|---|---|

| N3-(4-Fluorophenyl) derivative | 83 | 216–218 | 1H NMR (DMSO-d6): δ 5.84 (bs, 2H) |

| N3-(p-Tolyl) derivative | 92 | 185–187 | MS (ESI): [M + 1]+ = 194.2 |

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

- The hydrobromide salt crystallizes in a triclinic system (space group P1), with displacement ellipsoids at 50% probability. The phenyl and triazole rings exhibit a dihedral angle of 54.8°, indicating non-planarity .

- Hydrogen bonding (N–H⋯O/N) stabilizes crystal packing, as shown in monohydrate derivatives .

- SHELX Refinement:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicity Data (RTECS):

- MSDS Guidelines:

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives?

Methodological Answer:

- Hydrogen Bonding Complexity:

- Ambiguities in H-atom positioning require constrained refinement (e.g., riding models) and validation via residual density maps .

- Twinned or Low-Resolution Data:

Q. How can contradictory synthesis yields or purity data be resolved?

Methodological Answer:

- Analytical Cross-Validation:

- Compare NMR (e.g., DMSO-d6 for amine protons) and MS data with computational predictions (e.g., ESI mass simulation).

- Optimize reaction time/temperature: Longer heating in DMSO improves aryl halide reactivity but risks decomposition .

- Chromatographic Purity Checks:

- Use HPLC with UV detection (λ = 254 nm) to quantify unreacted starting materials.

Q. What computational methods support electronic property analysis of this compound?

Methodological Answer:

- Cambridge Structural Database (CSD) Mining:

- DFT Calculations:

- Model HOMO/LUMO gaps using Gaussian09 at B3LYP/6-311+G(d,p) level. Compare with experimental UV-Vis spectra (e.g., λmax for charge-transfer transitions) .

Data Contradiction Analysis

Example: Discrepancies in reported melting points for derivatives (e.g., 185–187°C vs. 216–218°C) may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.